molecular formula C12H16BrNO2 B8048765 N-(2-(4-Bromophenoxy)ethyl)isobutyramide

N-(2-(4-Bromophenoxy)ethyl)isobutyramide

Cat. No.: B8048765
M. Wt: 286.16 g/mol
InChI Key: WKHXIFSFPUCDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-Bromophenoxy)ethyl)isobutyramide is an organic compound with the molecular formula C12H16BrNO It is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further linked to an isobutyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Bromophenoxy)ethyl)isobutyramide typically involves the reaction of 4-bromophenol with 2-bromoethylamine under basic conditions to form the intermediate 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with isobutyryl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Common solvents include dichloromethane or tetrahydrofuran

    Catalyst/Base: Triethylamine or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Bromophenoxy)ethyl)isobutyramide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or borane.

Major Products Formed

    Substitution Reactions: Products include N-(2-(4-aminophenoxy)ethyl)isobutyramide or N-(2-(4-mercaptophenoxy)ethyl)isobutyramide.

    Oxidation Reactions: Products include N-(2-(4-bromophenoxy)acetaldehyde)ethyl)isobutyramide or N-(2-(4-bromophenoxy)acetic acid)ethyl)isobutyramide.

    Reduction Reactions: Products include N-(2-(4-bromophenoxy)ethyl)amine.

Scientific Research Applications

N-(2-(4-Bromophenoxy)ethyl)isobutyramide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(4-Bromophenoxy)ethyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-Bromophenyl)ethyl)isobutyramide
  • N-(2-(4-Methoxyphenyl)ethyl)isobutyramide
  • N-(2-(4-Nitrophenyl)ethyl)isobutyramide

Uniqueness

N-(2-(4-Bromophenoxy)ethyl)isobutyramide is unique due to the presence of the bromophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(4-bromophenoxy)ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-9(2)12(15)14-7-8-16-11-5-3-10(13)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHXIFSFPUCDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.